molecular formula C9H6N4O2 B4331213 2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione

2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione

Cat. No. B4331213
M. Wt: 202.17 g/mol
InChI Key: BOCXXBQCSYYJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione, also known as mitoxantrone, is a synthetic compound that belongs to the anthracenedione family of drugs. It was first synthesized in the 1980s and is primarily used as a chemotherapeutic agent to treat various types of cancer, including breast, prostate, and leukemia. Mitoxantrone works by inhibiting DNA synthesis and inducing apoptosis in cancer cells. In addition to its use as a chemotherapeutic agent, mitoxantrone has also been studied for its potential use in treating other diseases, including multiple sclerosis.

Mechanism of Action

Mitoxantrone works by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It does this by intercalating into the DNA molecule and preventing the replication of cancer cells. In addition, 2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione has been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
Mitoxantrone has several biochemical and physiological effects. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells. In addition, 2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione has been shown to induce oxidative stress and DNA damage in cancer cells. These effects contribute to the anti-cancer properties of 2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione.

Advantages and Limitations for Lab Experiments

Mitoxantrone has several advantages for lab experiments. It is a potent chemotherapeutic agent that has been extensively studied for its anti-cancer properties. In addition, 2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione has been shown to be effective in treating various types of cancer, making it a useful tool for studying cancer biology.
However, there are also limitations to using 2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione in lab experiments. It is a toxic compound that can be harmful to cells and animals. In addition, 2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione has been shown to induce DNA damage and oxidative stress, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione. One area of research is the development of new analogs of 2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione that have improved anti-cancer properties and reduced toxicity. Another area of research is the use of 2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione in combination with other chemotherapeutic agents to improve treatment outcomes.
In addition, 2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione has been studied for its potential use in treating other diseases, including multiple sclerosis. Future research in this area could lead to the development of new treatments for this debilitating disease.
Overall, 2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione is a potent chemotherapeutic agent that has been extensively studied for its anti-cancer properties. While there are limitations to using 2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione in lab experiments, it remains a useful tool for studying cancer biology and exploring new treatments for cancer and other diseases.

Scientific Research Applications

Mitoxantrone has been extensively studied for its use in cancer treatment. It has been shown to be effective in treating various types of cancer, including breast, prostate, and leukemia. Mitoxantrone works by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It has also been studied for its potential use in treating other diseases, including multiple sclerosis.

properties

IUPAC Name

1,2-dihydro-[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O2/c14-7-8(15)13-6-4-2-1-3-5(6)10-9(13)12-11-7/h1-4H,(H,10,12)(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCXXBQCSYYJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=O)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazino[4,3-a][1,3]benzimidazole-3,4-dione, 2,10-dihydro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.